(2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide
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Description
“(2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide” is a compound with two chiral centers, indicated by the (2S,3S) notation . This means it has a specific 3D spatial configuration. The “2-amino” and “3-methyl” denote functional groups attached to the carbon backbone. The “N-cyclopentyl” indicates a cyclopentyl group attached to the molecule via a nitrogen atom.
Molecular Structure Analysis
The molecule contains a cyclopentyl ring, an amide functional group, and an amino group. The presence of two chiral centers means it will have stereoisomers . The exact 3D structure would need to be confirmed using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound contains several functional groups (amide, amino, and alkyl) that could participate in various chemical reactions. The amide could undergo hydrolysis, the amino group could engage in acid-base reactions, and the alkyl group could undergo reactions like halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Scientific Research Applications
Biocatalytic Synthesis and Pharmaceutical Intermediates
A multidisciplinary approach has been applied to establish biocatalytic routes for the synthesis of chiral amino alcohols, taking the synthesis of (2S,3S)-2-aminopentane-1,3-diol as a specific example. This approach utilizes engineered variants of Escherichia coli transketolase and an ω-transaminase from Chromobacterium violaceum, highlighting the potential of biocatalysis in creating environmentally friendly pathways to complex biochemicals (Smith et al., 2010).
Structural Analysis and Material Science
Research into the crystal structure of (2S,3S)-2-amino-3-methylpentanoic acid revealed new polymorphs, offering insights into molecular packing, hydrogen bonding, and potential applications in material science. These studies provide foundational knowledge for utilizing such compounds in more complex chemical syntheses and material engineering (Curland et al., 2018).
Metabolic Pathway Elucidation in Wine Grape Biosynthesis
Investigations into the biosynthesis of flavor compounds in grapes have touched on compounds structurally related to (2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide. These studies provide insights into metabolic pathways, potentially guiding the development of novel agricultural or fermentation techniques to enhance desirable flavors in food products (Lei et al., 2019).
Theoretical Analysis of Structural Derivatives
Theoretical and computational analyses have been conducted on derivatives of similar compounds to understand their conformational preferences and intrinsic properties. Such research aids in the rational design of new materials and drugs by predicting the behavior of molecules under various conditions (Casanovas et al., 2003).
properties
IUPAC Name |
(2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-8(2)10(12)11(14)13-9-6-4-5-7-9/h8-10H,3-7,12H2,1-2H3,(H,13,14)/t8-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWLARASGPSZPE-WPRPVWTQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1CCCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide |
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